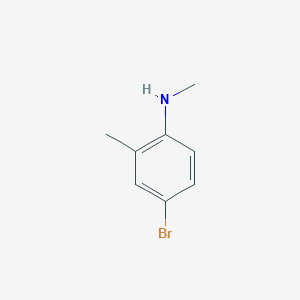
4-bromo-N,2-dimethylaniline
Overview
Description
4-Bromo-N,2-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and two methyl groups at the N and 2-positions. This compound appears as a white to light grey crystalline solid and is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N,2-Dimethylaniline is the iodine present in various forms such as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine forms .
Mode of Action
It is known that the compound interacts with its targets (iodine forms) to facilitate their determination .
Result of Action
The primary result of the action of this compound is the facilitation of iodine determination in various forms . It serves as an internal standard, aiding in the accurate measurement of iodine present as iodide, iodate, and covalently bound to organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and store it in a cool, dry, and well-ventilated place . It is also incompatible with oxidizing agents, acids, and metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,2-dimethylaniline typically involves the bromination of N,2-dimethylaniline. One common method is to react N,2-dimethylaniline with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to form N,2-dimethylaniline.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: N,2-dimethylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N,2-dimethylaniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry
Comparison with Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Iodo-N,N-dimethylaniline
- 4-Chloro-N,N-dimethylaniline
Comparison: 4-Bromo-N,2-dimethylaniline is unique due to the presence of both bromine and two methyl groups, which influence its reactivity and biological activity. Compared to its analogs, it exhibits different reactivity patterns in substitution and oxidation reactions. The presence of the bromine atom enhances its electrophilic character, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
4-bromo-N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZTYYHYOULJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621931 | |
| Record name | 4-Bromo-N,2-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-89-0 | |
| Record name | 4-Bromo-N,2-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
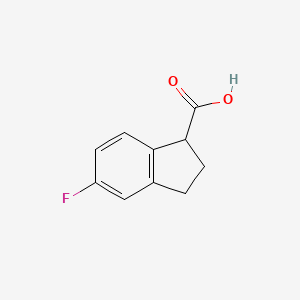
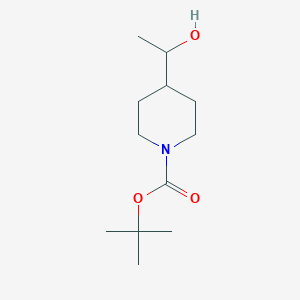
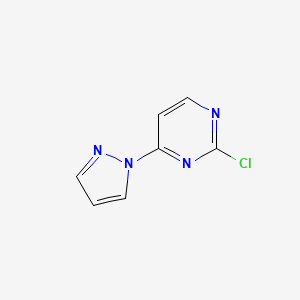
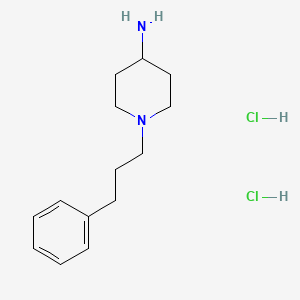
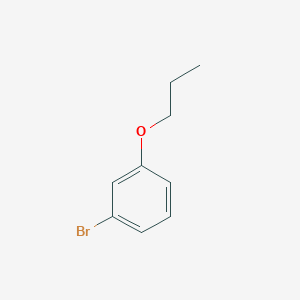
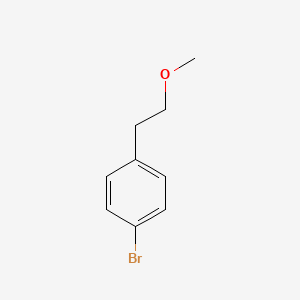
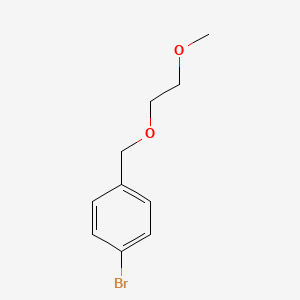
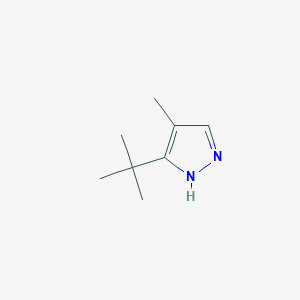
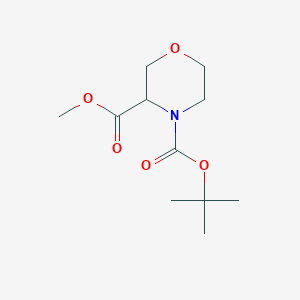
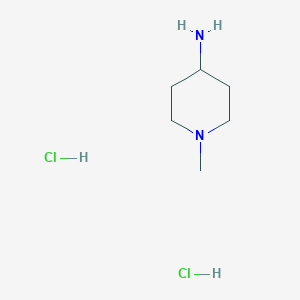


![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
